3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- typically involves the cyclization of appropriate hydrazides with isothiocyanates. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions using ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with an amino group instead of a hydroxymethyl group.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-10-11-6-8-12(9-7-11)14-16-17-15(20)18(14)13-4-2-1-3-5-13/h1-9,19H,10H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJAPSQOHGPQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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